3(2H)-Isothiazolone, 4-chloro-2-methyl-
Overview
Description
3(2H)-Isothiazolone, 4-chloro-2-methyl- is a heterocyclic compound that belongs to the isothiazolone family. This compound is known for its antimicrobial properties and is widely used as a biocide in various industrial applications. Its chemical structure consists of a five-membered ring containing sulfur and nitrogen atoms, with a chlorine atom and a methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolone, 4-chloro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylthiosemicarbazide with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an aqueous medium at a controlled temperature to facilitate the formation of the isothiazolone ring.
Industrial Production Methods
In industrial settings, the production of 3(2H)-Isothiazolone, 4-chloro-2-methyl- is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isothiazolone, 4-chloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Scientific Research Applications
3(2H)-Isothiazolone, 4-chloro-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed as an antimicrobial agent in biological studies to control microbial growth.
Medicine: Investigated for its potential use in developing new antimicrobial drugs.
Industry: Utilized as a biocide in paints, coatings, and water treatment processes to prevent microbial contamination.
Mechanism of Action
The antimicrobial activity of 3(2H)-Isothiazolone, 4-chloro-2-methyl- is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and the disruption of cellular processes. This results in the death of the microbial cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Another antimicrobial compound with a similar structure but different functional groups.
2-Methyl-4-isothiazolin-3-one: A closely related isothiazolone with similar biocidal properties.
Uniqueness
3(2H)-Isothiazolone, 4-chloro-2-methyl- is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy and stability compared to other isothiazolones. Its chlorine and methyl substituents contribute to its broad-spectrum activity and make it a valuable compound in various applications.
Properties
IUPAC Name |
4-chloro-2-methyl-1,2-thiazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c1-6-4(7)3(5)2-8-6/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWZBMHCQCVNFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CS1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437964 | |
Record name | 3(2H)-Isothiazolone, 4-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71091-90-2 | |
Record name | 3(2H)-Isothiazolone, 4-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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